

Chemical synonyms for 3-Bromo-4-methylbenzaldehyde like 3-Bromo-p-tolualdehyde

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Compound of Interest

Compound Name: **3-Bromo-4-methylbenzaldehyde**

Cat. No.: **B184093**

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An In-depth Technical Guide to 3-Bromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-methylbenzaldehyde** (CAS No. 36276-24-1), a key chemical intermediate in organic synthesis. This document details its chemical synonyms, physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent use in common synthetic transformations, making it a valuable resource for professionals in research and drug development.

Chemical Synonyms and Identifiers

3-Bromo-4-methylbenzaldehyde is known by several synonyms in chemical literature and commercial catalogs. The most common of these, including its primary synonym 3-Bromo-p-tolualdehyde, are listed below.

Table 1: Chemical Synonyms and Identifiers for 3-Bromo-4-methylbenzaldehyde

Systematic Name	3-Bromo-4-methylbenzaldehyde
Common Synonyms	3-Bromo-p-tolualdehyde, 4-Methyl-3-bromobenzaldehyde, 3-Bromo-4-methylbenzaldehyde
CAS Number	36276-24-1
PubChem CID	816765
Molecular Formula	C ₈ H ₇ BrO
InChI Key	WTXXUAHMTVAQHW-UHFFFAOYSA-N
SMILES	Cc1ccc(C=O)cc1Br

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **3-Bromo-4-methylbenzaldehyde** are summarized in the following tables. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 2: Physicochemical Properties

Molecular Weight	199.04 g/mol
Appearance	Solid
Melting Point	47-52 °C
Assay Purity	≥97%

Table 3: Spectroscopic Data Summary

¹ H NMR	Spectra available. Key signals expected for aromatic protons, the aldehyde proton (~9.9 ppm), and the methyl group protons (~2.4 ppm).
¹³ C NMR	Spectra available. Key signals expected for the carbonyl carbon (~192 ppm), aromatic carbons, and the methyl carbon.
Mass Spectrometry	GC-MS data available.
Infrared (IR)	Spectra available. Characteristic peaks for C=O (aldehyde) stretch, C-H (aromatic and alkyl) stretches, and C-Br stretch are expected.

Safety and Handling

Proper handling of **3-Bromo-4-methylbenzaldehyde** is crucial for laboratory safety. It is classified as hazardous, and appropriate personal protective equipment should be used.

Table 4: GHS Hazard Information

Signal Word	Warning
Pictograms	GHS07 (Exclamation Mark)
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P280, P301+P312+P330, P302+P352, P305+P351+P338
Storage Class	11 - Combustible Solids

Role in Drug Discovery and Development

Substituted benzaldehydes are a cornerstone in medicinal chemistry and drug development. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of complex molecular scaffolds. The presence of a bromine atom on the aromatic ring of **3-Bromo-4-methylbenzaldehyde** is particularly significant as it provides a reactive site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the core structures of many active pharmaceutical ingredients (APIs).

The unique substitution pattern of **3-Bromo-4-methylbenzaldehyde** makes it a valuable intermediate in the synthesis of biologically active molecules targeting a range of diseases, including those in oncology, neurology, and infectious diseases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **3-Bromo-4-methylbenzaldehyde** and its application in a Suzuki-Miyaura cross-coupling reaction, a common and powerful tool in pharmaceutical synthesis.

Synthesis of **3-Bromo-4-methylbenzaldehyde**

A common route for the synthesis of **3-Bromo-4-methylbenzaldehyde** involves the bromination of p-tolualdehyde. Below is a representative experimental protocol.

Materials:

- p-Tolualdehyde
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolualdehyde (1 equivalent) in DMF.
- Cool the solution to 0 °C using an ice bath.
- Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-Bromo-4-methylbenzaldehyde**.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of **3-Bromo-4-methylbenzaldehyde** as a substrate in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **3-Bromo-4-methylbenzaldehyde** (1 equivalent)

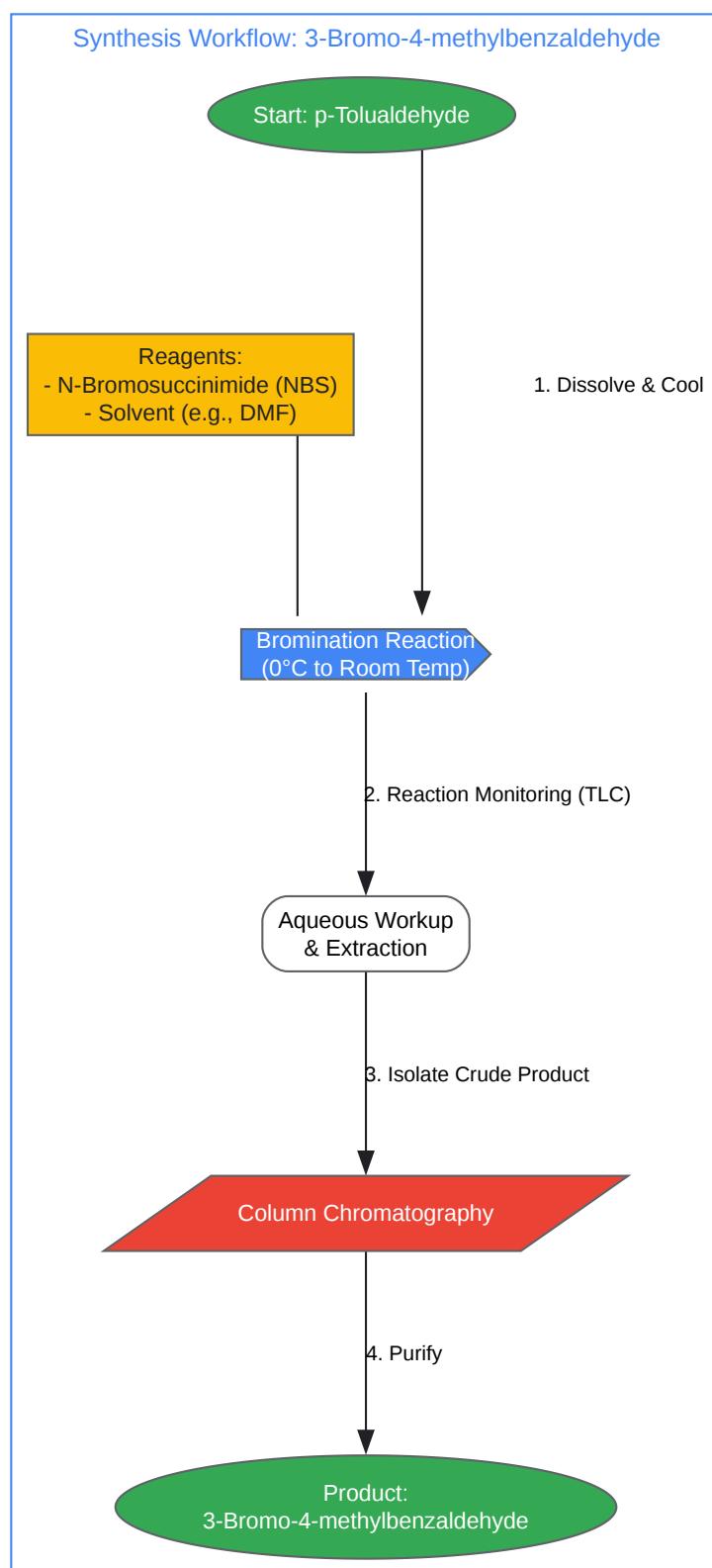
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.5 mol%)
- Potassium carbonate (K_2CO_3) (2 equivalents)
- 1,4-Dioxane and water (e.g., 4:1 mixture)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Schlenk tube or round-bottom flask, magnetic stirrer, condenser, argon or nitrogen source

Procedure:

- To a Schlenk tube, add **3-Bromo-4-methylbenzaldehyde** (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and palladium(II) acetate (0.5 mol%).
- Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
- Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature and add water.
- Extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

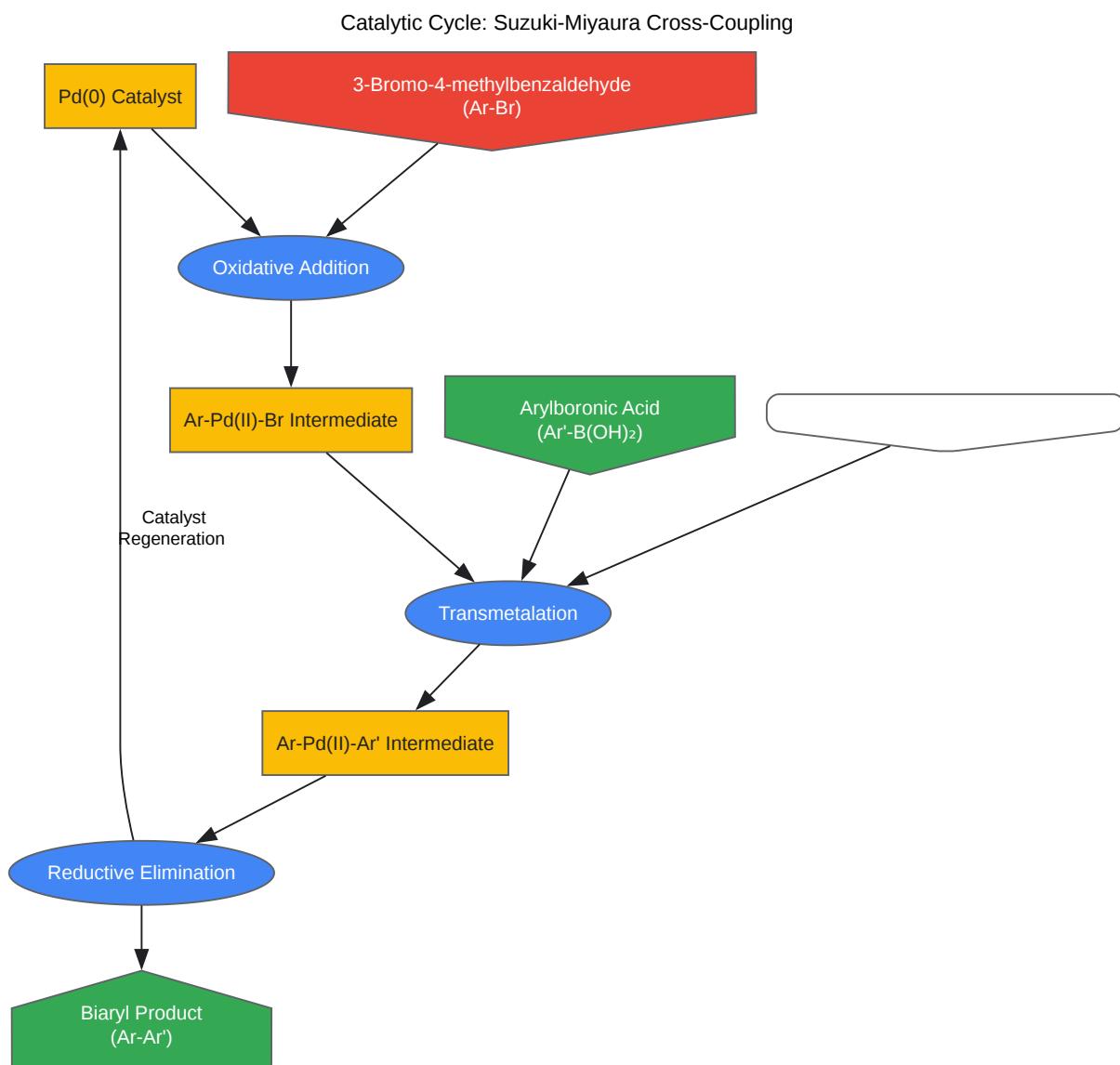
Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of **3-Bromo-4-methylbenzaldehyde** and the catalytic cycle of the Suzuki-Miyaura reaction.



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Caption: A logical workflow for the synthesis of **3-Bromo-4-methylbenzaldehyde**.

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction using **3-Bromo-4-methylbenzaldehyde**.

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